3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Tricyclo[3311~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic and bicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates under controlled conditions.
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-ene structure is typically formed through a cycloaddition reaction.
Final Coupling: The final step involves coupling the tricyclic and bicyclic structures through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The tricyclic and bicyclic structures provide a rigid framework that can interact specifically with biological targets.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The rigid structure allows for precise interaction with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic and bicyclic structures allow for high-affinity binding to enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic core but differ in functional groups attached to the core.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but have different substituents.
Uniqueness
3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of both tricyclic and bicyclic structures in a single molecule. This dual structure provides a unique set of chemical and biological properties that are not found in compounds with only one of these structures.
Properties
Molecular Formula |
C18H23NO4 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(1-adamantylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c20-16(14-12-1-2-13(23-12)15(14)17(21)22)19-18-6-9-3-10(7-18)5-11(4-9)8-18/h1-2,9-15H,3-8H2,(H,19,20)(H,21,22) |
InChI Key |
QGPIRIBENPIUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4C5C=CC(C4C(=O)O)O5 |
Origin of Product |
United States |
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